Methyl phenanthro[3,4-d][1,3]dioxole-6-carboxylate
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Overview
Description
Methyl phenanthro[3,4-d][1,3]dioxole-6-carboxylate is a chemical compound with a complex structure that includes a phenanthrene core fused with a dioxole ring and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl phenanthro[3,4-d][1,3]dioxole-6-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the phenanthrene core, followed by the introduction of the dioxole ring and the esterification to form the carboxylate group. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl phenanthro[3,4-d][1,3]dioxole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.
Scientific Research Applications
Methyl phenanthro[3,4-d][1,3]dioxole-6-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of methyl phenanthro[3,4-d][1,3]dioxole-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
- Phenanthro[3,4-d][1,3]dioxole-6-carboxylic acid
- Phenanthro[3,4-d][1,3]dioxole-6-carboxamide
Uniqueness
Methyl phenanthro[3,4-d][1,3]dioxole-6-carboxylate is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity compared to its acid and amide counterparts. This uniqueness makes it valuable for specific applications where the ester functionality is desired.
Properties
CAS No. |
38288-46-9 |
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Molecular Formula |
C17H12O4 |
Molecular Weight |
280.27 g/mol |
IUPAC Name |
methyl naphtho[2,1-g][1,3]benzodioxole-6-carboxylate |
InChI |
InChI=1S/C17H12O4/c1-19-17(18)13-8-10-4-2-3-5-11(10)15-12(13)6-7-14-16(15)21-9-20-14/h2-8H,9H2,1H3 |
InChI Key |
IWENRJHTKYJGKC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=CC=CC=C2C3=C1C=CC4=C3OCO4 |
Origin of Product |
United States |
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